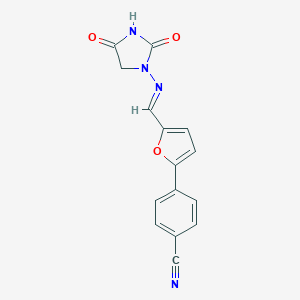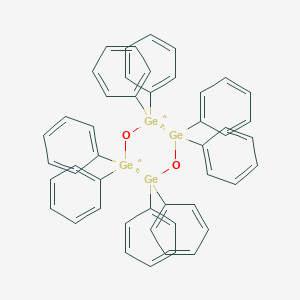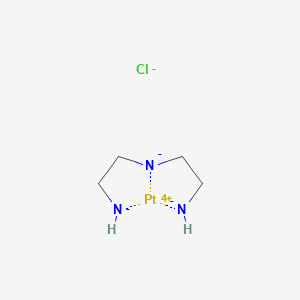
Chlorodiethylenetriamine platinum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorodiethylenetriamine platinum, also known as CDDP, is a platinum-based chemotherapy drug that has been used for the treatment of various types of cancer, including ovarian, testicular, bladder, and lung cancer. It is an important drug in the field of cancer treatment, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are of great interest to researchers in the field.
Mécanisme D'action
Chlorodiethylenetriamine platinum works by binding to DNA and interfering with its replication and transcription, ultimately leading to cell death. It also induces apoptosis, or programmed cell death, in cancer cells. This mechanism of action is similar to that of other platinum-based chemotherapy drugs, such as cisplatin and carboplatin.
Effets Biochimiques Et Physiologiques
Chlorodiethylenetriamine platinum has a number of biochemical and physiological effects on the body, including nephrotoxicity, ototoxicity, and neurotoxicity. It can also cause nausea, vomiting, and bone marrow suppression. These side effects can be mitigated through careful monitoring and management of the patient's condition.
Avantages Et Limitations Des Expériences En Laboratoire
Chlorodiethylenetriamine platinum has several advantages for use in lab experiments, including its well-established mechanism of action and its ability to induce apoptosis in cancer cells. However, it also has limitations, such as its toxicity and potential for side effects, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are many future directions for research on Chlorodiethylenetriamine platinum, including the development of new formulations and delivery methods that can improve its efficacy and reduce its toxicity. Other areas of research include the identification of biomarkers that can predict patient response to Chlorodiethylenetriamine platinum, and the investigation of new combination therapies that can enhance its anti-cancer properties. Additionally, research is ongoing to better understand the mechanisms of resistance to Chlorodiethylenetriamine platinum, and to develop strategies to overcome this resistance in cancer cells.
In conclusion, Chlorodiethylenetriamine platinum is an important chemotherapy drug that has been used for the treatment of various types of cancer. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are of great interest to researchers in the field. Ongoing research in this area has the potential to improve cancer treatment outcomes and ultimately save lives.
Méthodes De Synthèse
Chlorodiethylenetriamine platinum is synthesized by reacting cisplatin with chlorine gas and diethylenetriamine. The reaction takes place in a solvent such as water or methanol, and the resulting product is purified by filtration and recrystallization. This synthesis method is relatively simple and has been used for many years to produce Chlorodiethylenetriamine platinum for clinical use.
Applications De Recherche Scientifique
Chlorodiethylenetriamine platinum has been extensively studied for its anti-cancer properties, and many scientific studies have investigated its efficacy and safety in the treatment of various types of cancer. It has been shown to be effective in the treatment of ovarian, testicular, bladder, and lung cancer, and is often used in combination with other chemotherapy drugs to improve treatment outcomes.
Propriétés
Numéro CAS |
14215-58-8 |
|---|---|
Nom du produit |
Chlorodiethylenetriamine platinum |
Formule moléculaire |
C4H10ClN3Pt |
Poids moléculaire |
330.68 g/mol |
Nom IUPAC |
bis(2-azanidylethyl)azanide;platinum(4+);chloride |
InChI |
InChI=1S/C4H10N3.ClH.Pt/c5-1-3-7-4-2-6;;/h5-6H,1-4H2;1H;/q-3;;+4/p-1 |
Clé InChI |
VWCPNTATQBOMGQ-UHFFFAOYSA-M |
SMILES |
C(C[N-]CC[NH-])[NH-].[Cl-].[Pt+4] |
SMILES canonique |
C(C[N-]CC[NH-])[NH-].[Cl-].[Pt+4] |
Numéros CAS associés |
14215-58-8 (Parent) 14215-58-8 (chloride) |
Synonymes |
(Pt(dien)Cl)Cl chlorodiethylenetriamine platinum chlorodiethylenetriamine platinum(II) chloride dien-Pt diethylenetriaminechloroplatinum(II) platinum bis(ethyldiamine)dichloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(8,8-Dimethyl-2,4,6-trioxo-1,2,3,4,5,6,7,8,9,10-decahydropyrimido[4,5-b]quinolin-5-yl)-2-methoxyphenoxy]acetic acid](/img/structure/B227888.png)
![5-(3-chlorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B227892.png)
![3-[1-(Dimethylamino)ethylidene]-1,4-cyclopentadiene-1-carboxylic acid methyl ester](/img/structure/B227896.png)
![2-{3-Acetyl-5-[2-(acetyloxy)-5-bromophenyl]-2,3-dihydro-1,3,4-oxadiazol-2-yl}-4-chlorophenyl acetate](/img/structure/B227897.png)
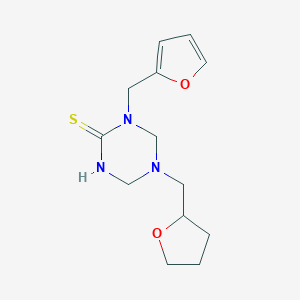
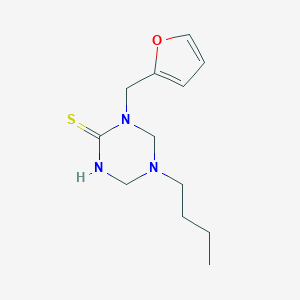
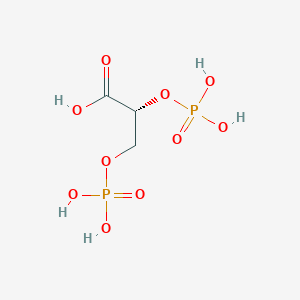
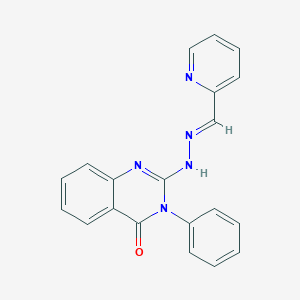
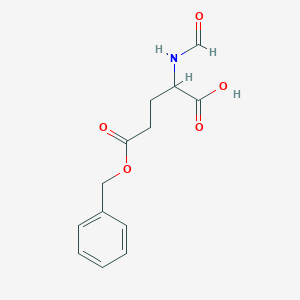
![Methyl 2-[(chloroacetyl)amino]-3-{4-[(2,6-dichlorobenzyl)oxy]phenyl}propanoate](/img/structure/B227909.png)
![4-(4-bromobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B227919.png)
![ethyl 4-(3-methyl-4-(2-nitrophenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B227923.png)
